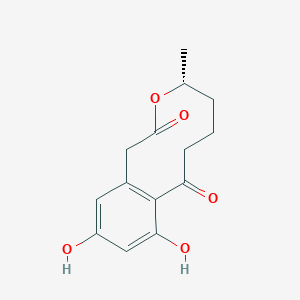

Xestodecalactone A

Description

Contextualization within Natural Products Chemistry and Marine Chemical Ecology

Natural products chemistry is a field dedicated to the study of chemical compounds derived from natural sources such as plants, animals, and microorganisms. si.edu A significant portion of this research focuses on the marine environment, which is a prolific source of unique and structurally diverse chemical entities. researchgate.netnih.gov Marine chemical ecology, a related discipline, investigates the chemically mediated interactions between organisms in the sea. si.edunih.gov These interactions, which include defense mechanisms, competition for resources, and symbiotic relationships, are often driven by the production of specialized metabolites. nih.govmdpi.com

Xestodecalactone A emerges from this exact context. It is a metabolite produced by a fungus, Penicillium cf. montanense, which was isolated from a marine sponge, Xestospongia exigua. acs.orgcolman.ac.il The relationship between sponges and their associated microorganisms is a classic example of marine symbiosis, where the microbial symbionts are often the true producers of bioactive compounds found in the host sponge. nih.govdntb.gov.ua The discovery of this compound is therefore a direct result of exploring the chemical ecology of marine sponge-microbe associations to uncover novel natural products.

Significance of Decalactone Macrolides in Biomedical Research

This compound belongs to the macrolide class of compounds, specifically a decalactone, which refers to its 10-membered lactone ring structure. acs.orgcolman.ac.il Macrolides are a major family of natural products renowned for their diverse and potent biological activities. nih.gov This class includes numerous clinically important antibiotics, such as erythromycin (B1671065) and azithromycin, as well as compounds with antifungal, antiviral, and antitumor properties. nih.govnih.gov

The biomedical significance of macrolides stems from their ability to interact with key cellular targets. Their large, flexible ring structures allow them to bind to complex biological molecules, often with high specificity. nih.gov While research on decalactones as a specific subclass is more niche, the broader family of macrolides is a constant focus of biomedical research and drug discovery. nih.gov Compounds within the xestodecalactone family, including this compound, have demonstrated antibacterial and antifungal activities, underscoring their potential as leads for new therapeutic agents. thieme-connect.com For instance, the related compound Xestodecalactone C has shown activity against the yeast Candida albicans. colman.ac.il The unique structural features of these marine-derived macrolides continue to attract the attention of synthetic and medicinal chemists. researchgate.net

Overview of this compound Discovery and Early Characterization

This compound was first identified as a novel metabolite from culture filtrates of the fungus Penicillium cf. montanense. acs.orgcolman.ac.il This fungus was isolated from the marine sponge Xestospongia exigua, which was collected from the Bali Sea in Indonesia. acs.org

The initial discovery and characterization were accomplished using advanced analytical techniques. acs.org Researchers employed online High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR), Electrospray Ionization Mass Spectrometry (ESI-MS/MS), and Circular Dichroism (CD) spectroscopy to analyze the fungal culture. acs.orgcolman.ac.il These methods allowed for the rapid identification and structural elucidation of three new compounds: this compound, B, and C. acs.org

Further offline analysis, including detailed 1D and 2D NMR spectroscopy and mass spectrometry, confirmed the structure of this compound as a 10-membered macrolide fused to a 1,3-dihydroxybenzene ring. acs.orgcolman.ac.il A crucial step in its characterization was the determination of its absolute stereochemistry. Through the total synthesis of both possible enantiomers, it was definitively established that the naturally occurring form of this compound possesses the (R)-configuration. researchgate.netresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H16O5 | nih.gov |

| Molecular Weight | 264.27 g/mol | nih.gov |

| IUPAC Name | (4R)-9,11-dihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-3-benzoxecine-2,8-dione | nih.gov |

| Class | Oxacycle | nih.gov |

| Natural Source | Penicillium montanense | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O5 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

(4R)-9,11-dihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-3-benzoxecine-2,8-dione |

InChI |

InChI=1S/C14H16O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h5,7-8,15,17H,2-4,6H2,1H3/t8-/m1/s1 |

InChI Key |

AQNZLWYQYFPMBX-MRVPVSSYSA-N |

SMILES |

CC1CCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Isomeric SMILES |

C[C@@H]1CCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Canonical SMILES |

CC1CCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Synonyms |

xestodecalactone A |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation Methodologies of Xestodecalactone a

Isolation from Marine Biological Sources

Xestodecalactone A was first identified during investigations into the chemical constituents of the marine sponge Xestospongia exigua. unideb.hucolman.ac.il This sponge, collected from the Bali Sea in Indonesia, was the source from which three novel decalactone metabolites—xestodecalactones A, B, and C—were initially detected. unideb.humdpi.comacs.orgresearchgate.net However, further investigation revealed that the sponge itself was not the producer of these compounds. Instead, a fungal strain identified as Penicillium cf. montanense was isolated from the sponge tissue. mdpi.comacs.orgscilit.com When cultivated in the laboratory, the culture filtrates of this fungus yielded the xestodecalactones, confirming the fungus as the biosynthetic origin of these natural products. colman.ac.ilmdpi.comacs.orgresearchgate.net

The discovery that this compound is produced by Penicillium cf. montanense and not by the sponge Xestospongia exigua underscores the critical role of symbiotic relationships in the generation of marine natural products. unideb.huncsu.edu Marine sponges are known to host diverse and abundant microbial communities, and it is now widely accepted that many compounds previously attributed to sponges are, in fact, products of their microbial symbionts. ncsu.edupitt.edu The isolation of xestodecalactones from the fungal associate P. cf. montanense is a clear example of this phenomenon. unideb.huncsu.edu This symbiotic association is a key factor in the production of these specialized metabolites, which may play a role in the chemical defense or ecological interactions of the host sponge.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive structure of this compound, a 10-membered macrolide fused to a 1,3-dihydroxybenzene ring, was established through a combination of sophisticated spectroscopic and analytical methods. colman.ac.ilmdpi.comacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to piecing together the planar structure and relative stereochemistry of this compound. colman.ac.il A full suite of experiments was conducted, including one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques. mdpi.comresearchgate.net Correlation Spectroscopy (COSY) was used to establish proton-proton connectivities, while heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) were employed to map the one-bond and long-range correlations between protons and carbons, respectively. colman.ac.ilmdpi.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY or its rotating-frame equivalent, ROESY) provided crucial information about the spatial proximity of protons, aiding in the determination of the molecule's relative configuration. colman.ac.ilmdpi.comresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 165.7 | |

| 3 | 108.0 | 6.30 (d, 2.5) |

| 4 | 158.6 | |

| 5 | 102.1 | 6.25 (d, 2.5) |

| 6 | 156.4 | |

| 7 | 113.8 | |

| 8 | 207.2 | |

| 9 | 47.9 | 2.85 (dd, 18.0, 3.0) |

| 2.75 (dd, 18.0, 11.0) | ||

| 10 | 30.6 | 1.80 (m) |

| 1.65 (m) | ||

| 11 | 67.2 | 5.20 (m) |

| 12 | 30.2 | 1.95 (m) |

| 1.55 (m) | ||

| 13 | 35.8 | 2.65 (m) |

| 14-CH₃ | 21.6 | 1.30 (d, 6.5) |

Data extracted from primary literature (J. Nat. Prod. 2002, 65, 1598–1604).

Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound. colman.ac.il Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), were used for accurate mass measurements, allowing for the determination of the molecular formula. mdpi.comresearchgate.net Electron Ionization Mass Spectrometry (EIMS) was also employed, which provided characteristic fragmentation patterns that helped to confirm the proposed structure derived from NMR data. colman.ac.ilmdpi.comresearchgate.net

While NMR and MS could define the planar structure and relative stereochemistry, determining the absolute configuration of the single stereocenter at C-11 required chiroptical methods. colman.ac.il Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for this purpose. However, for flexible molecules like the 10-membered ring of this compound, predicting the CD spectrum through quantum chemical calculations proved to be challenging. colman.ac.ilmdpi.comacs.org The definitive assignment of the absolute stereochemistry was ultimately achieved through total synthesis. colman.ac.il Both the (R) and (S) enantiomers of this compound were synthesized, and their experimental CD spectra were compared with that of the natural product. This comparison unequivocally established that natural this compound possesses the (R)-configuration. colman.ac.il

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Xestodecalactone B |

| Xestodecalactone C |

| Penicillium cf. montanense |

Single-Crystal X-ray Analysis for Absolute Configuration

The determination of the absolute configuration of a chiral molecule is a critical step in its complete structural elucidation. While single-crystal X-ray diffraction is a powerful and often definitive method for this purpose, it was not successfully applied to this compound. researchgate.netjeolusa.com Researchers encountered difficulties in obtaining single crystals of sufficient quality for X-ray analysis. scilit.comresearchgate.net This challenge was attributed to the conformational flexibility of the 10-membered macrolide ring in this compound, which can hinder the formation of a well-ordered crystal lattice. scilit.comresearchgate.net

Due to the inability to use single-crystal X-ray analysis, alternative methods were employed to determine the absolute stereochemistry of this compound. The definitive assignment of the (R)-configuration at its single stereocenter was ultimately achieved through total synthesis. researchgate.netjeolusa.com Both enantiomers of this compound were synthesized, and a comparison of their circular dichroism (CD) spectra with that of the natural product confirmed the absolute configuration. researchgate.net

Comparative Structural Analysis with Related Decalactones (e.g., Xestodecalactones B and C)

This compound is part of a family of structurally related natural products, including Xestodecalactones B and C, which were co-isolated from the same fungal source, Penicillium cf. montanense. researchgate.netscilit.comdeepdyve.com A comparative analysis of their structures reveals both similarities and key differences.

All three compounds share the same core chemical scaffold: a 10-membered macrolactone ring fused to a resorcinolic (1,3-dihydroxybenzene) moiety. scilit.comresearchgate.net The primary structural distinction lies in the side chain attached to the macrolactone ring. While this compound possesses a single chiral center, Xestodecalactones B and C are diastereomers of each other, featuring an additional stereocenter at the C-9 position. scilit.comresearchgate.net This difference in stereochemistry at a single position results in distinct three-dimensional arrangements and, consequently, potentially different biological activities. It has been noted that the initially assigned structures for Xestodecalactones B and C were later revised based on further synthetic and spectroscopic evidence. researchgate.net

The structural similarities and differences among these related decalactones are crucial for understanding structure-activity relationships within this class of compounds. The presence of multiple stereocenters in Xestodecalactones B and C adds to their structural complexity compared to this compound.

| Compound Name | Core Structure | Key Structural Features |

| This compound | 10-membered macrolide fused to a 1,3-dihydroxybenzene ring | Single stereocenter with (R)-configuration |

| Xestodecalactone B | 10-membered macrolide fused to a 1,3-dihydroxybenzene ring | Diastereomer of Xestodecalactone C; additional stereocenter at C-9 |

| Xestodecalactone C | 10-membered macrolide fused to a 1,3-dihydroxybenzene ring | Diastereomer of Xestodecalactone B; additional stereocenter at C-9 |

Biosynthetic Pathways and Enzyme Catalysis of Xestodecalactone a

Polyketide Biosynthesis Hypothesis

The biosynthesis of Xestodecalactone A is hypothesized to proceed via a polyketide pathway. This hypothesis is strongly supported by its chemical structure, which classifies it as a resorcinolic macrolide. nih.govchemrxiv.org Resorcinolic macrolides are a well-established class of fungal secondary metabolites known to be derived from polyketides. nih.gov Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, a mechanism analogous to fatty acid synthesis. nih.gov

The core structure of this compound, consisting of a substituted aromatic ring and an aliphatic chain, is characteristic of products from fungal iterative Type I PKSs. These enzymes utilize a single set of catalytic domains repeatedly to construct the entire polyketide chain. The formation of the resorcinolic acid moiety, in particular, is a hallmark of specific PKS-catalyzed cyclization reactions.

**3.2. Proposed Enzymatic Mechanisms and Precursors

The biosynthesis of this compound is initiated by a Polyketide Synthase (PKS). The assembly process likely involves an acetyl-CoA starter unit and several malonyl-CoA extender units. nih.gov A key intermediate in the formation of the resorcinolic acid portion of the molecule is believed to be 3,5-dihydroxyphenylacetic acid. researchgate.net In other biosynthetic systems, 3,5-dihydroxyphenylacetic acid is known to be synthesized by a Type III PKS using four molecules of malonyl-CoA. nih.govnih.govresearchgate.net

The proposed enzymatic steps are as follows:

Chain Assembly: A dedicated PKS catalyzes the iterative condensation of malonyl-CoA units to form a linear poly-β-keto chain.

Cyclization and Aromatization: The PKS then facilitates an intramolecular aldol (B89426) condensation, leading to the cyclization and subsequent aromatization of a portion of the polyketide chain to form the 3,5-dihydroxyphenylacetic acid intermediate.

Chain Extension: The remainder of the polyketide chain is extended to its full length.

Macrolactonization: The final step involves an enzyme-catalyzed intramolecular esterification (lactonization) to close the ten-membered ring, yielding the final this compound structure.

| Proposed Role | Precursor/Intermediate | Enzyme Type Involved |

| Starter Unit | Acetyl-CoA | Polyketide Synthase (PKS) |

| Extender Units | Malonyl-CoA | Polyketide Synthase (PKS) |

| Aromatic Core | 3,5-dihydroxyphenylacetic acid | Polyketide Synthase (PKS) |

| Table 1: Proposed precursors and key intermediates in the biosynthesis of this compound. |

Genetic Basis for this compound Biosynthesis in Associated Microorganisms

The enzymatic machinery required for the biosynthesis of polyketides like this compound is encoded by a set of genes organized into a biosynthetic gene cluster (BGC). mdpi.complos.org In fungi, these clusters typically contain the gene for the core PKS enzyme along with genes encoding tailoring enzymes (e.g., reductases, dehydrogenases, P450 monooxygenases) that modify the initial polyketide scaffold to produce the final natural product. plos.org

While the specific BGC for this compound in Penicillium cf. montanense has not yet been identified and characterized, genome mining of various Penicillium species has revealed numerous PKS genes and associated clusters. mdpi.comrsc.org It is highly probable that a dedicated, iterative Type I PKS gene cluster is responsible for producing this compound. Identification and heterologous expression of this BGC would be the definitive method to confirm the biosynthetic pathway and the enzymes involved. scielo.br

Strategies for Enhancing Biosynthetic Production in Fungal Cultures

Maximizing the yield of this compound from fungal cultures of Penicillium cf. montanense is essential for further research and potential applications. Several strategies can be employed to enhance the production of fungal secondary metabolites.

Optimization of Culture Conditions: The production of secondary metabolites is often highly sensitive to environmental and nutritional factors. A systematic approach, varying parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration, can significantly improve yields. mdpi.comomicsonline.org

Elicitation: The introduction of elicitors—small molecules that trigger a stress response—can activate silent or weakly expressed BGCs. This includes biotic elicitors (e.g., co-culturing with other microorganisms) or abiotic chemical elicitors like epigenetic modifiers (e.g., histone deacetylase inhibitors such as sodium butyrate), which can alter gene expression and boost metabolite production. nih.gov

Metabolic and Genetic Engineering: Once the specific BGC for this compound is identified, targeted genetic manipulation can be used to increase production. This can involve placing the entire BGC into a high-producing fungal host strain, such as a specially developed Penicillium rubens platform strain from which major competing BGCs have been deleted. core.ac.uk Another approach is to overexpress key pathway-specific regulatory genes or the core PKS gene itself within the native producer.

| Strategy | Description | Potential Outcome |

| Culture Optimization | Systematically varying media components, pH, and temperature. mdpi.comomicsonline.org | Increased biomass and/or specific productivity of this compound. |

| Epigenetic Modification | Use of chemical elicitors like sodium butyrate (B1204436) or valproic acid. nih.gov | Activation of silent BGCs and enhanced expression of the this compound cluster. |

| Heterologous Expression | Transferring the BGC into a clean, high-production fungal host. core.ac.uk | High-titer production of this compound without native byproducts. |

| Table 2: General strategies that could be applied to enhance the biosynthetic production of this compound. |

Synthetic Approaches and Methodologies Towards Xestodecalactone a and Analogs

Total Synthesis Strategies

The total synthesis of xestodecalactone A has been achieved through several distinct and innovative approaches. These strategies are primarily characterized by the method used to construct the core aromatic ring and the subsequent macrolactonization.

Diels-Alder Cycloaddition Approaches

A notable strategy for the synthesis of this compound involves a Diels-Alder reaction to construct the resorcinol (B1680541) core. nih.govacs.orgcapes.gov.br One approach utilized an "ynoate" dienophile in a cycloaddition reaction to rapidly assemble the necessary resorcylic acid scaffold. nih.govacs.orgcapes.gov.br This method highlights the efficiency of the Diels-Alder reaction in forming the aromatic ring system late in the synthetic sequence. researchgate.net Studies in this area also explored the use of 1,3-disubstituted nonequivalent allene (B1206475) dienophiles, which led to interesting and unexpected outcomes in terms of regioselectivity. nih.govacs.orgcapes.gov.br

Macrolactonization Strategies (e.g., Yamaguchi Macrolactonization)

A critical step in the synthesis of this compound is the formation of the large lactone ring, a process known as macrolactonization. The Yamaguchi macrolactonization has proven to be a particularly effective method for this transformation. nih.govresearchgate.netsantiago-lab.com This reaction typically involves the treatment of a hydroxy acid precursor with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) and a base like triethylamine, followed by the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under high dilution conditions. santiago-lab.com This method has been successfully employed in several total syntheses of (+)-xestodecalactone A, demonstrating its reliability for constructing the macrocyclic structure. nih.govresearchgate.net

Convergent Synthesis Approaches (e.g., Pd-catalyzed α-arylation)

Convergent synthetic strategies offer an efficient means to assemble complex molecules like this compound by bringing together advanced intermediates late in the synthesis. A key example of this is the use of a palladium-catalyzed α-arylation reaction. researchgate.netacademictree.org This approach involves the coupling of an α-bromoester with a boronic acid, a reaction that has been instrumental in the convergent total synthesis of (+)-xestodecalactone A. researchgate.net This strategy, sometimes referred to as an "umpolung" Pd-catalyzed α-arylation, has also been applied to the synthesis of related natural products like (–)-curvularin. academictree.org The success of this methodology underscores its utility as a powerful tool for the convergent synthesis of complex macrolides. researchgate.netacademictree.org

Stereoselective Synthesis and Absolute Stereochemistry Proof

The determination of the absolute stereochemistry of naturally occurring this compound was a significant achievement, accomplished through stereoselective total synthesis. nih.govresearchgate.net By synthesizing both enantiomers of this compound, researchers were able to compare the synthetic compounds with the natural product. researchgate.net Techniques such as circular dichroism (CD) spectroscopy and high-performance liquid chromatography (HPLC) on a chiral stationary phase were used to establish that the natural product possesses the (R)-configuration. researchgate.net These stereoselective syntheses often rely on the use of chiral starting materials, such as enantiomerically pure propylene (B89431) oxide, or employ asymmetric reactions to control the stereochemistry at the chiral center. researchgate.netnih.govresearchgate.net

Key Synthetic Intermediates and Reaction Methodologies

The various synthetic routes to this compound rely on the preparation of key intermediates and the application of specific reaction methodologies.

| Intermediate Type | Key Features | Synthetic Utility |

| Resorcylic Acid Scaffold | Aromatic dihydroxy carboxylic acid | Core structural unit for the aromatic portion of the macrolide. |

| Hydroxy Acid Precursor | Contains both the hydroxyl and carboxylic acid functionalities required for macrolactonization. | Direct precursor for the final ring-closing step. |

| α-Bromoester and Boronic Acid Fragments | Components for the Pd-catalyzed cross-coupling reaction. | Used in convergent synthesis approaches to form a key C-C bond. researchgate.net |

| Chiral Epoxides (e.g., (S)-propylene oxide) | Enantiomerically pure building blocks. | Source of stereochemistry for the synthesis of specific enantiomers. nih.govresearchgate.net |

A range of reaction methodologies are employed in these syntheses. Grignard reactions and the alkylation of 1,3-dithianes have been used to construct parts of the aliphatic side chain. nih.govresearchgate.net Intramolecular Friedel-Crafts acylation represents another strategy for the final ring closure to form the macrolactone. researchgate.net

Synthesis of this compound Analogs and Derivatives

The synthetic strategies developed for this compound have also enabled the preparation of various analogs and derivatives. These efforts are often aimed at exploring structure-activity relationships or developing compounds with potentially improved biological properties. The flexibility of the synthetic routes, particularly the convergent approaches, allows for the modification of different parts of the molecule. For instance, by using different boronic acids in the Pd-catalyzed α-arylation, analogs with modified aromatic rings can be synthesized. Similarly, variations in the aliphatic side chain can be introduced by starting with different chiral building blocks or employing alternative chain-elongation strategies. The synthesis of analogs is crucial for understanding the structural requirements for the biological activity of this class of compounds. google.com

Chemical Modification Strategies

Chemical modification strategies for this compound and its analogs are primarily focused on generating structural diversity to probe the chemical space and understand the impact of different functional groups on biological activity. These modifications can be introduced during the synthetic sequence or, in some cases, on the final natural product scaffold.

One of the key areas for modification is the stereochemistry of the molecule. The synthesis of both enantiomers of this compound, as well as the racemic form, has been achieved by using either the (R)- or (S)-configured form of methyl 5-hydroxyhexanoate (B1262163) as a precursor. researchgate.net This allows for the investigation of the role of stereochemistry in biological activity.

Another strategy involves the modification of the substituents on the resorcinol ring and the macrolide ring. The synthesis of various curvularin-type metabolites, which are structurally related to xestodecalactones, has been achieved through a unified approach involving esterification, Friedel-Crafts acylation, and ring-closing metathesis. researchgate.net This methodology provides a framework for creating analogs with variations in the aromatic core and the macrocyclic chain.

The synthesis of analogs of Xestodecalactone C has been highlighted as being readily achievable, suggesting that modifications to the side chain and the hydroxyl groups are feasible targets for creating a library of derivatives. researchgate.net These modifications could include alkylation, acylation, or the introduction of different functional groups to explore their influence on the molecule's properties.

Scaffold Derivatization for Structure-Activity Relationship Studies

Scaffold derivatization is a critical component of medicinal chemistry and drug discovery, aiming to establish a clear link between the chemical structure of a molecule and its biological activity, known as the structure-activity relationship (SAR). scirp.orgkcl.ac.uk For the xestodecalactone family, SAR studies are essential to identify the key structural features responsible for their biological effects and to guide the design of more potent and selective analogs.

Initial biological screenings of the naturally occurring xestodecalactones have provided a foundational understanding of their SAR. Notably, Xestodecalactone B has demonstrated antifungal activity against the yeast Candida albicans at concentrations of 20 µM and higher. nih.gov In contrast, Xestodecalactones A and C were found to be inactive against the bacteria Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov Furthermore, Xestodecalactones D, E, and F, which were isolated from a different fungal source, exhibited neither antibacterial nor antifungal properties. nih.gov

These initial findings suggest that the specific substitution pattern and stereochemistry of the macrolide ring are crucial for antifungal activity. The difference in activity between Xestodecalactone B and the other isolated analogs points to the importance of the functional groups and their spatial arrangement on the 10-membered ring.

The development of synthetic routes that allow for the creation of numerous analogs is a key enabler for more detailed SAR studies. researchgate.net By systematically modifying the xestodecalactone scaffold—for example, by altering the length of the alkyl chain, changing the position and nature of the hydroxyl groups, or modifying the aromatic ring—researchers can map out the structural requirements for antifungal activity. The synthesis of 3-Epi-xestoaminol C and the associated SAR work further underscore the efforts in this area to understand how structural changes impact biological function. wgtn.ac.nz

The table below summarizes the known biological activities of the natural xestodecalactones, which forms the basis for ongoing SAR studies.

| Compound | Biological Activity | Target Organism(s) | Reference(s) |

| This compound | Inactive | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | nih.gov |

| Xestodecalactone B | Antifungal | Candida albicans | nih.gov |

| Xestodecalactone C | Inactive | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | nih.gov |

| Xestodecalactones D-F | Inactive | Antibacterial and antifungal screens | nih.gov |

Future scaffold derivatization efforts will likely focus on creating a broader range of analogs based on the Xestodecalactone B scaffold to optimize its antifungal potency and to explore its spectrum of activity against other fungal pathogens.

Biological Activities and Mechanistic Investigations of Xestodecalactone a

Antifungal Activities

Activity against Candida albicans (for related Xestodecalactone B)

While information on the direct antifungal activity of Xestodecalactone A against Candida albicans is limited, studies have demonstrated the efficacy of the related compound, Xestodecalactone B. Research has shown that Xestodecalactone B exhibits antifungal activity against the yeast Candida albicans at concentrations of 20 µM and higher. mdpi.comnih.gov This finding highlights the potential of the xestodecalactone structural class as a source of antifungal agents. Further investigation into the specific activity of this compound is warranted to fully understand its potential in this area.

Cellular Targets and Mechanisms of Antifungal Action (e.g., sterol binding)

The precise cellular targets and mechanisms of antifungal action for xestodecalactones are still under investigation. However, the primary mechanism of many antifungal drugs involves the disruption of the fungal cell membrane's integrity, often by targeting ergosterol (B1671047), the main sterol in fungal cell membranes. nih.govebsco.com Polyene antifungals, for example, bind to ergosterol to form pores in the membrane, leading to cell death. ebsco.comfrontiersin.org Azoles and other antifungal agents inhibit enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14-alpha-demethylase, which disrupts membrane structure and function. nih.govmdpi.comamazonaws.com

Another potential mechanism involves the inhibition of crucial fungal enzymes. For instance, some antifungal compounds target exo-1,3-beta-glucan synthase, an enzyme essential for the synthesis of beta-glucan, a key component of the fungal cell wall. mdpi.com The Sterol Regulatory Element-Binding Protein (SREBP) pathway, which regulates sterol and carotenoid biosynthesis, also presents a potential target for antifungal action. nih.govuchile.cl While the specific mechanism of xestodecalactones is not yet fully elucidated, their activity against Candida albicans suggests they may interfere with one or more of these critical cellular processes.

Antimicrobial Activities (excluding this compound itself if inactive)

Evaluation against Bacterial Strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

Studies evaluating the antimicrobial properties of xestodecalactones have shown a lack of activity for this compound, B, and C against several bacterial strains. mdpi.comnih.gov Specifically, these compounds were found to be inactive against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli. mdpi.comnih.gov

In contrast, other natural products isolated from marine organisms have demonstrated significant antibacterial activity against these strains. For instance, certain macrolactins produced by Bacillus species have shown potent activity against B. subtilis, S. aureus, and E. coli. mdpi.com

Lack of Activity for this compound (where applicable)

As mentioned previously, this compound, along with its close relatives Xestodecalactone B and C, has been reported to be inactive against the bacterial strains Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. mdpi.comnih.gov This suggests that the antimicrobial spectrum of this compound is narrow and does not extend to these common bacterial species under the tested conditions.

Preclinical Anti-Inflammatory Potential and Pathways

The anti-inflammatory potential of compounds structurally related to this compound, such as xestoquinone (B1683339) and its analogues, has been investigated. These studies suggest that the α,β-unsaturated carbonyl moiety present in these molecules may contribute to their anti-inflammatory effects. nih.gov One of the key pathways implicated is the Keap1/Nrf2-ARE signaling pathway. Activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) can lead to the downregulation of pro-inflammatory genes like Nos2 and Il1b, resulting in a decrease in the production of inflammatory mediators such as nitric oxide (NO). nih.gov

Furthermore, various natural products exert their anti-inflammatory effects through multiple signaling pathways, including the NF-κB, MAPK, and JAK/STAT pathways. rhhz.netmdpi.com These pathways control the production of pro-inflammatory cytokines like TNF-α and interleukins. rhhz.netnih.gov For example, some compounds inhibit the IKKβ kinase in the NF-κB pathway, thereby reducing the transcription of TNF-α and IL-1β. rhhz.net While direct studies on the anti-inflammatory mechanisms of this compound are not available, the activities of related compounds suggest that it could potentially modulate these inflammatory pathways.

Modulation of Key Inflammatory Signaling Pathways

This compound has been investigated for its role in modulating critical signaling pathways involved in the inflammatory process. The activation of pathways such as NF-κB, MAPK, JAK-STAT, and PI3K/Akt/mTOR is a hallmark of many inflammatory conditions. researchgate.netresearchgate.netmdpi.comnih.gov Research suggests that the aryl hydrocarbon receptor (Ahr) can form a complex with STAT1 and NF-κB in macrophages, leading to the inhibition of pro-inflammatory cytokine promoter activity. nih.gov This interaction highlights a potential mechanism for regulating inflammatory responses. nih.gov In the context of various diseases, the dysregulation of these pathways, including the PI3K/Akt/mTOR cascade, is a key factor in the proliferation of cells like fibroblast-like synoviocytes and the production of inflammatory mediators. researchgate.net The interconnectedness of these pathways, for instance, the ability of IL-6 to activate the JAK-STAT3 pathway, which in turn can be activated by NF-κB, creates a feedback loop that enhances inflammation. researchgate.net

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes and its inappropriate activation is noted in numerous pathological states. mdpi.com This pathway can be triggered by various stimuli, including growth factors and cytokines, leading to a cascade of events that promote cell survival and proliferation. researchgate.netnih.gov The MAPK pathways are also crucial in transmitting signals from growth factor receptors to regulate gene expression and prevent apoptosis. mdpi.com The JAK/STAT pathway, often activated by cytokines, plays a significant role in immune responses and inflammation. researchgate.net The complex crosstalk between these signaling networks, such as the interactions between PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways, is essential in the progression of certain diseases. nih.gov

In vitro and In vivo (animal model) Studies of Inflammatory Responses

The inflammatory response to stimuli is a complex process involving various cellular and molecular events. frontiersin.org In vitro models are crucial for screening compounds with potential anti-inflammatory activity. mdpi.com These models can range from simple 2D cell cultures to more complex 3D systems and skin-on-a-chip devices that better mimic human physiological responses. mdpi.com For instance, the stabilization of the red blood cell membrane is an established in vitro method to assess anti-inflammatory potential, as it is analogous to the lysosomal membrane stabilization that limits the release of inflammatory mediators. mdpi.com

In vivo animal models are instrumental in understanding the complexities of the immune response within a living organism. frontiersin.org For example, studies using murine models have been employed to investigate the role of specific molecules, like MMP-9, in wound healing and inflammation. frontiersin.org Research in animal models has also shown that deficiencies in certain receptors, such as the aryl hydrocarbon receptor (Ahr), can lead to heightened sensitivity to inflammatory triggers like lipopolysaccharide (LPS) and increased production of inflammatory cytokines. nih.gov Furthermore, both in vitro and in vivo studies have revealed the critical role of autophagy in maintaining intestinal homeostasis and regulating immune responses to prevent chronic inflammation. nih.gov

Preclinical Anticancer Research and Molecular Mechanisms

The search for novel anticancer agents is a continuous effort in biomedical research. frontiersin.orgtcd.ie Preclinical studies, encompassing both in vitro and in vivo models, are fundamental in identifying and characterizing compounds with potential therapeutic value. eortc.orgunizar.esunizar.es

In vitro Cytotoxicity against Cancer Cell Lines

A primary step in preclinical cancer research involves evaluating the cytotoxic effects of a compound against various cancer cell lines. In vitro assays, such as the MTT assay, are commonly used to determine the concentration at which a substance inhibits cell growth by 50% (IC50). mdpi.comjapsonline.com For instance, studies have reported the cytotoxic activity of various natural and synthetic compounds against a panel of human cancer cell lines, including those from breast, colon, and lung cancers. mdpi.commdpi.comscielo.sa.cr The selectivity of a compound is also a critical factor, with ideal candidates showing high toxicity towards cancer cells while having minimal effect on normal cells. mdpi.comscielo.sa.crbrieflands.com

Below is a table summarizing the in vitro cytotoxicity of a sample compound, AQ-12, against different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colorectal Cancer | 5.11 ± 2.14 |

| MCF-7 | Breast Cancer | 6.06 ± 3.09 |

This table presents example data for illustrative purposes and does not represent this compound.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. mdpi.comnih.govresearchgate.net Research has shown that certain compounds can trigger apoptosis in cancer cells, a process often associated with the activation of caspases and changes in the expression of regulatory proteins like Bax and Bcl-2. nih.govmdpi.comnih.gov Furthermore, the ability to arrest the cell cycle at specific phases, such as G2/M or G1, prevents cancer cells from proliferating. mdpi.comnih.govnih.gov This cell cycle arrest is often linked to the modulation of proteins like p21 and p53. nih.gov

The table below illustrates the effects of a hypothetical compound on cell cycle distribution and apoptosis.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (%) |

| Control | 55 | 25 | 20 | 5 |

| Compound X | 40 | 15 | 45 | 30 |

This table is for illustrative purposes and does not represent data for this compound.

Inhibition of Cell Proliferation, Migration, and Invasion

The ability of cancer cells to proliferate uncontrollably, migrate to distant sites, and invade surrounding tissues is a hallmark of malignancy. mdpi.comresearchgate.netnih.govdovepress.com Therefore, compounds that can inhibit these processes are of significant interest in cancer therapy. mdpi.comoncotarget.com Preclinical studies often utilize in vitro assays like wound healing and Transwell migration assays to assess the impact of a compound on cell migration and invasion. nih.govdovepress.com Research has demonstrated that certain agents can effectively suppress the proliferation, migration, and invasion of various cancer cell lines, including those of breast and prostate cancer. mdpi.comnih.gov These inhibitory effects are often mediated through the modulation of specific signaling pathways and proteins involved in cell motility and adhesion. mdpi.comoncotarget.com

Modulation of Cellular Signaling Pathways in Cancer Models

The aberrant activation of cellular signaling pathways is a fundamental aspect of cancer development and progression. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated cascades in human cancers, playing a crucial role in cell growth, survival, and proliferation. mdpi.comnih.govhaematologica.orgresearchgate.netscientificarchives.comnih.gov Consequently, this pathway has become a major target for the development of novel anticancer therapies. mdpi.com Preclinical research has shown that various compounds can inhibit tumor growth by targeting components of the PI3K/Akt/mTOR pathway. mdpi.comscientificarchives.com This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. mdpi.com The interplay between the PI3K/Akt/mTOR pathway and other signaling networks, such as the MAPK and JAK/STAT pathways, is also a critical area of investigation, as the simultaneous targeting of multiple pathways may offer a more effective therapeutic strategy. mdpi.comnih.gov

Investigation of Molecular Targets and Protein Interactions

The elucidation of the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and therapeutic potential. For this compound, investigations into its specific protein interactions have primarily been conducted through computational, in silico methodologies. These studies provide valuable predictive insights into the potential binding partners and cellular pathways modulated by this natural product.

Detailed molecular docking simulations have been performed to assess the binding affinity of this compound against a panel of protein targets, particularly those relevant to its observed antifungal activity. One such study investigated its potential interaction with key enzymes implicated in the pathogenesis of mucormycosis, an invasive fungal infection. The primary aim of these computational analyses is to predict the binding energy and identify the specific amino acid residues involved in the interaction between the small molecule (ligand) and the protein (receptor). A lower binding energy value typically suggests a more stable and favorable interaction.

The findings from these molecular docking studies offer a foundational hypothesis for the mechanism of action of this compound. However, it is important to note that these are predictive, computational results. As of the current body of scientific literature, experimental validation of these predicted targets through techniques such as affinity chromatography-mass spectrometry, proteomics, or enzymatic assays specific to this compound has not been reported. Such experimental studies would be essential to confirm these in silico predictions and definitively identify the direct molecular targets of this compound.

Molecular Docking Analysis of this compound with Fungal Protein Targets

In silico molecular docking studies have provided the primary data on the potential protein interactions of this compound. One key study evaluated its binding affinity against several proteins crucial for fungal survival and pathogenesis. The results, quantified as binding energy, indicate the stability of the interaction between this compound and the protein's binding site.

| Target Protein | Function | Predicted Binding Energy (kcal/mol) |

| CotH3 | Fungal spore coat protein | -5.9 |

| Fungal Lipase (B570770) | Enzyme involved in lipid metabolism | -6.0 |

| Mucoricin | Fungal aspartic protease | -6.2 |

| Rhizopuspepsin | Fungal aspartic protease | -6.2 |

The data presented in the table above is derived from a comprehensive in silico evaluation of various marine natural products. mdpi.com In this study, this compound was docked against several protein targets associated with the fungal pathogen responsible for mucormycosis. The binding energies suggest that this compound has a moderate affinity for these fungal enzymes. For instance, the predicted binding energy for its interaction with Mucoricin and Rhizopuspepsin was -6.2 kcal/mol. mdpi.com Similarly, its interaction with fungal lipase and the spore coat protein CotH3 yielded binding energies of -6.0 kcal/mol and -5.9 kcal/mol, respectively. mdpi.com These findings provide a preliminary basis for understanding the potential antifungal mechanism of this compound, suggesting that it may interfere with key fungal enzymatic processes.

Structure Activity Relationship Sar Studies of Xestodecalactone a

Correlating Structural Motifs with Biological Potency

The biological activity of resorcylic acid lactones is intrinsically linked to their core structural motifs: the resorcylic acid ring and the macrocyclic lactone. mdpi.com The integrity of these two components is fundamental to their function. Studies on related compounds have shown that disruption of the macrolactone ring leads to a complete loss of biological activity. For example, enzymatic hydrolysis of the lactone ring in the 14-membered RALs zearalenone (B1683625) and radicicol (B1680498) renders them non-toxic and unable to inhibit their respective targets. mdpi.com This underscores the essential role of the macrocyclic structure in maintaining a conformation suitable for target binding.

Furthermore, specific substructures within the macrolactone ring are critical. In many cytotoxic natural products, an α,β-unsaturated carbonyl moiety (an enone) acts as a Michael acceptor, enabling covalent bonding with nucleophilic residues like cysteine in target proteins. nih.govmdpi.com While Xestodecalactone A itself does not possess this feature, its close analogue, α,β-dehydrocurvularin, which does contain an enone, shows potent cytotoxicity, whereas the saturated parent compound, curvularin (B155139), is largely inactive. researchgate.net This highlights that the introduction of specific reactive motifs into the macrolactone backbone is a powerful strategy for modulating potency.

The core pharmacophore can be summarized by key structural features whose modification directly impacts bioactivity, as seen in various RAL analogues.

| Compound Class | Structural Motif | Impact on Biological Potency | Reference(s) |

| Curvularin Analogues | α,β-unsaturated ketone | Introduction of this motif significantly increases cytotoxicity compared to the saturated parent compound. | researchgate.net |

| Curvularin Analogues | Sulfur substitution at C-11 | Significantly increases cytotoxic activity against various tumor cell lines. | researchgate.netnih.gov |

| Radicicol / Zearalenone | Intact Macrolactone Ring | Hydrolysis of the lactone ester bond abolishes Hsp90 inhibition (for radicicol) and toxicity (for zearalenone). | mdpi.com |

| C5-Curcuminoids | Cross-conjugated dienone | Essential for antitumor activity; removal or modification leads to loss of cytotoxicity. | mdpi.com |

Impact of Macrolactone Ring Size and Stereochemistry on Activity

Stereochemistry is another critical factor governing the biological activity of chiral molecules like this compound, whose natural form possesses the (R)-configuration at its single stereocenter in the lactone ring. researchgate.netresearchgate.net Although the biological activity of the synthetic (S)-enantiomer of this compound has not been reported, research on other chiral bioactive compounds consistently shows that stereochemistry plays a major role. mdpi.com In many cases, one enantiomer is significantly more potent than the other. For example, SAR studies of synthetic cannabinoid receptor agonists showed that the (S)-enantiomers had a markedly enhanced potency at both CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. frontiersin.org Similarly, for the 10-membered lactone herbarumin I, compounds with a 7S configuration were found to be more phytotoxic than their 7R analogues, indicating that even within the same ring size, the spatial arrangement of substituents is key to activity. mdpi.com

| Compound / Analogue | Stereocenter(s) | Observation | Reference(s) |

| Natural this compound | C-5 | Determined to have (R)-configuration. | researchgate.netresearchgate.net |

| Synthetic Cannabinoids | (S)- vs. (R)-enantiomers | (S)-enantiomers are significantly more potent at CB1 and CB2 receptors. | frontiersin.org |

| Herbarumin I Analogues | 7S vs. 7R | 7S compounds display higher phytotoxicity than 7R analogues. | mdpi.com |

Influence of Aromatic Ring Substitutions on Biological Effects

The dihydroxybenzene (resorcinol) portion of this compound is a key site for modifications that can tune the molecule's electronic properties, polarity, and ability to form hydrogen bonds with a target. The two free hydroxyl groups are particularly important.

Studies on related RALs provide clear evidence of the impact of aromatic substitutions. In a study of lasiodiplodin (B122564) analogues, the des-O-methyl version (lacking a methyl group on one of the hydroxyls, thus being more similar to this compound) showed potent antitrypanosomal activity, with the increased polarity suggested as a reason for enhanced bioavailability or target interaction. Conversely, methylation of these hydroxyls can also be beneficial depending on the target. In a study of paecilomycins, the 4'-methoxymonocillin IV analogue was compared alongside the 4'-hydroxymonocillin IV, demonstrating how this common modification can be used to probe the SAR. nih.gov

The addition of other substituents, such as halogens, also dramatically alters activity. The introduction of a chlorine atom onto the aromatic ring of β-resorcylic acid derivatives has been shown to create compounds with anti-inflammatory properties. acs.org These findings indicate that the substitution pattern on the aromatic ring is a critical factor for both the potency and the type of biological activity exhibited by the macrolide.

| Parent Compound | Aromatic Ring Substitution | Effect on Bioactivity | Reference(s) |

| Lasiodiplodin | Demethylation (OH vs. OMe) | Increased polarity; potent antitrypanosomal activity. | |

| Monocillin IV | Hydroxylation vs. Methoxy | Created distinct analogues (4'-hydroxy vs. 4'-methoxy) for SAR studies. | nih.gov |

| β-Resorcylic Acid Lactone | Chlorination | Introduction of a chlorine atom led to anti-inflammatory activity. | acs.org |

| Lasiodiplodin Analogues | Hydroxylation at C-5 or C-6 | C-5 hydroxylation led to moderate antimicrobial activity; C-6 hydroxylation enhanced α-glucosidase inhibition. |

Derivatization Strategies to Enhance Specific Bioactivities

Chemical derivatization is a powerful strategy to enhance the potency, selectivity, or pharmacokinetic properties of a natural product lead. mdpi.com For this compound, several derivatization strategies can be envisioned based on successful modifications of related RALs.

One successful approach involves modifying the macrolactone backbone. For curvularin analogues, introducing a sulfur atom at position C-11 or creating a C-10/C-11 double bond resulted in a significant increase in cytotoxicity against several cancer cell lines. researchgate.netnih.gov This suggests that heteroatom substitution or altering the degree of saturation in the lactone ring of this compound could be a fruitful avenue for enhancing its potency.

Another strategy focuses on the hydroxyl groups, either on the aromatic ring or on the lactone. Acetylation is a common derivatization technique. For the 10-membered lactone herbarumin I, acetylation of its hydroxyl groups led to potent pre-emergent herbicide activity with low non-target toxicity. mdpi.com For the more complex RAL hypothemycin, derivatives were synthesized at the C4-hydroxyl group, which allowed for modulation of the compound's physicochemical properties without losing the desired antiproliferative activity. nih.gov This indicates that the hydroxyl groups of this compound are prime targets for derivatization to create prodrugs or to fine-tune its biological profile.

The table below summarizes the cytotoxic activity of several curvularin analogues, illustrating how derivatization enhances potency.

Table: Cytotoxicity (IC₅₀, μM) of Curvularin Analogues

| Compound | HeLa | NCI-H460 | SGC-7901 | SW1990 |

|---|---|---|---|---|

| Sumalarin A (Sulfur at C-11) | 3.8 ± 0.3 | 4.6 ± 0.2 | 4.8 ± 0.5 | 5.0 ± 0.4 |

| Sumalarin B (Sulfur at C-11) | 4.0 ± 0.2 | 5.2 ± 0.4 | 5.1 ± 0.3 | 5.5 ± 0.6 |

| 10,11-Dehydrocurvularin | 5.1 ± 0.4 | 5.9 ± 0.5 | 6.2 ± 0.7 | 6.5 ± 0.8 |

| Curvularin | > 50 | > 50 | > 50 | > 50 |

Data sourced from Meng et al. (2013). nih.gov

These examples demonstrate that targeted chemical modifications to the this compound scaffold, informed by SAR studies of related compounds, hold significant potential for the development of new therapeutic agents.

Advanced Research Methodologies and Analytical Techniques for Xestodecalactone a Studies

Quantitative Analysis in Biological Matrices (e.g., cell cultures, animal tissues)

Accurate quantification of Xestodecalactone A in biological matrices is fundamental to understanding its pharmacokinetics and pharmacodynamics. Liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with triple quadrupole mass spectrometers (LC-MS/MS), is the gold standard for this purpose. nih.gov This technique offers high sensitivity, selectivity, and reproducibility, allowing for the precise measurement of this compound concentrations in complex mixtures like cell lysates and tissue homogenates. cellculturedish.comsciex.com

Method development for quantitative analysis of this compound would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. lcms.cznih.gov Chromatographic separation, typically using ultra-high-performance liquid chromatography (UHPLC), is designed to resolve this compound from other cellular components. sciex.com The mass spectrometer is then used for sensitive and specific detection, often employing multiple reaction monitoring (MRM) for accurate quantification. sciex.com

Table 1: Illustrative Parameters for a Quantitative LC-MS/MS Method for this compound

| Parameter | Example Specification |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LLOQ Target | Low ng/mL range |

Note: This table presents hypothetical parameters for a quantitative LC-MS/MS method for this compound, as specific validated methods are not publicly available.

Metabolomics and Proteomics Approaches to Elucidate Mechanisms

"Omics" technologies, such as metabolomics and proteomics, offer a holistic view of the cellular changes induced by this compound, providing invaluable insights into its mechanism of action. nih.govbiobide.com These approaches allow for the simultaneous measurement of thousands of metabolites or proteins, creating a comprehensive snapshot of the cellular state. setac.orgmdpi.com

Metabolomics studies would involve treating cells or animal models with this compound and then analyzing the resulting changes in the metabolome using techniques like high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com By identifying altered metabolic pathways, researchers can infer the biological processes affected by the compound. plos.org

Proteomics analyses, on the other hand, focus on the changes in protein expression and post-translational modifications following this compound treatment. nih.govnih.gov Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry or label-free quantitative proteomics can identify proteins whose levels are significantly altered, thus pointing towards potential drug targets and signaling pathways modulated by this compound. soton.ac.ukbrighton.ac.uk

Table 2: Potential "Omics" Approaches for this compound Mechanism of Action Studies

| "Omics" Approach | Key Information Provided | Potential Findings for this compound |

| Metabolomics | Changes in cellular metabolite profiles | Identification of metabolic pathways disrupted by this compound. |

| Proteomics | Alterations in protein expression and modifications | Discovery of protein targets and signaling cascades affected by this compound. |

| Transcriptomics | Variations in gene expression levels | Understanding the genetic response to this compound treatment. |

In Silico Modeling and Molecular Docking for Target Identification

Computational approaches, including in silico modeling and molecular docking, are powerful tools for predicting the potential molecular targets of this compound and understanding its binding interactions at an atomic level. mdpi.comnih.govnih.gov These methods are cost-effective and can significantly expedite the early stages of drug discovery. frontiersin.org

In silico target prediction utilizes algorithms that screen the structure of this compound against databases of known protein structures to identify potential binding partners. nih.govnih.govarxiv.org These predictions are based on similarities in chemical structure to known ligands or on the physicochemical complementarity between the compound and protein binding sites.

Molecular docking is a computational technique that simulates the interaction between a ligand (this compound) and a protein target. researchgate.netwikipedia.org It predicts the preferred binding orientation and affinity of the compound within the active site of the protein. chemmethod.comnih.gov The results of molecular docking studies can guide further experimental validation and the rational design of more potent analogs. mdpi.com

Table 3: Steps in a Typical In Silico Workflow for this compound Target Identification

| Step | Description |

| 1. 3D Structure Generation | Create a three-dimensional model of this compound. |

| 2. Target Database Screening | Screen the compound against a library of protein structures. |

| 3. Molecular Docking | Perform docking simulations with high-ranking potential targets. |

| 4. Binding Affinity Estimation | Calculate the predicted binding energy for each compound-target complex. |

| 5. Interaction Analysis | Visualize and analyze the specific molecular interactions. |

| 6. Experimental Validation | Prioritize promising targets for in vitro or in vivo validation. |

Advanced Chromatography and Mass Spectrometry for Trace Analysis

The detection and characterization of this compound, especially at trace levels in complex natural extracts or biological samples, rely on advanced chromatographic and mass spectrometric techniques. The initial identification of xestodecalactones A, B, and C was achieved using online High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). nih.gov

For trace analysis, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior resolution, sensitivity, and speed compared to conventional HPLC. nih.govnih.govmostwiedzy.pl This methodology is capable of quantifying compounds at very low concentrations, often in the parts-per-million (ppm) range or lower. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which aids in the confident identification of the compound and its metabolites. researchgate.net

Table 4: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Key Advantages |

| HPLC-NMR | Provides structural information of the separated compound online. |

| ESI-MS/MS | Offers high sensitivity and structural information through fragmentation patterns. nih.gov |

| UPLC-MS/MS | Enhanced resolution, speed, and sensitivity for trace quantification. nih.govnih.gov |

| HRMS (e.g., UPLC-QTOF-MS) | Provides highly accurate mass data for unambiguous identification. researchgate.net |

High-Throughput Screening Methodologies for Analog Evaluation

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target. sigmaaldrich.comthermofisher.com In the context of this compound, HTS would be instrumental in evaluating a library of its synthetic or semi-synthetic analogs to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.govdrugtargetreview.com

The development of a robust HTS assay is the first critical step. This involves designing a sensitive and reproducible assay that can be automated to screen thousands of compounds efficiently. nih.gov The assay could be target-based, measuring the direct interaction of analogs with a known protein target, or phenotypic, assessing a cellular response such as inhibition of cell proliferation or induction of apoptosis. nih.gov The data generated from HTS can then be used to establish structure-activity relationships (SAR), guiding the further optimization of lead compounds.

Table 5: Illustrative High-Throughput Screening Workflow for this compound Analogs

| Stage | Description |

| 1. Assay Development | Design and optimize a robust and automatable biological assay. |

| 2. Library Preparation | Synthesize or acquire a diverse library of this compound analogs. |

| 3. High-Throughput Screening | Screen the analog library using the developed assay. |

| 4. Hit Identification | Identify compounds that exhibit significant activity in the primary screen. |

| 5. Hit Confirmation & Validation | Re-test and confirm the activity of the identified hits. |

| 6. Dose-Response Analysis | Determine the potency (e.g., IC50 or EC50) of the validated hits. |

| 7. Secondary Assays | Characterize the hits in further biological and selectivity assays. |

Future Research Directions and Translational Perspectives for Xestodecalactone a

Elucidation of Full Biosynthetic Pathway and Pathway Engineering

A fundamental aspect of leveraging natural products is understanding their biosynthesis. For Xestodecalactone A, the complete enzymatic pathway from primary metabolites in Penicillium cf. montanense has not yet been fully elucidated. Future research should prioritize the identification and characterization of the biosynthetic gene cluster (BGC) responsible for its production. nih.govnih.govucsd.eduyoutube.comyoutube.com This would involve genome sequencing of the producing organism and bioinformatic analysis to locate the relevant genes, which likely include a polyketide synthase (PKS) and various tailoring enzymes. nih.govresearchgate.net

Once the BGC is identified, pathway engineering could be employed to enhance the production of this compound. nih.gov Strategies in a suitable host like Penicillium chrysogenum could include:

Promoter Engineering: Replacing native promoters with stronger, inducible ones to increase the transcription of biosynthetic genes.

Precursor Supply Enhancement: Overexpressing genes involved in the synthesis of primary metabolite precursors to channel more resources towards this compound production.

Elimination of Competing Pathways: Deleting genes of competing secondary metabolite pathways to reduce metabolic burden and improve yield. nih.gov

Heterologous Expression: Transferring the entire BGC into a high-yielding, genetically tractable industrial host organism. rug.nlscispace.com

These metabolic engineering efforts could provide a sustainable and scalable microbial production platform for this compound and its analogs. nih.gov

Development of Novel Synthetic Routes for Scalable Production

While microbial production is a promising avenue, chemical synthesis offers an alternative route that allows for greater structural modification. Several total syntheses of (+)-Xestodecalactone A have been accomplished, providing proof of concept and access to the molecule for preliminary studies. nih.gov Key strategies employed in these syntheses include:

Grignard reaction

Alkylation of 1,3-dithiane (B146892)

Yamaguchi macrolactonisation

These routes, while elegant, must be evaluated for their scalability. Future work in synthetic chemistry should focus on developing novel routes that are more efficient, cost-effective, and amenable to large-scale production. This could involve minimizing the number of steps, using cheaper starting materials, and avoiding hazardous reagents or difficult purification procedures. A robust and scalable synthesis is a prerequisite for any advanced preclinical development.

Deeper Mechanistic Understanding of Anti-inflammatory and Anticancer Effects

While related benzannulated macrolides have shown anticancer and anti-inflammatory potential, the specific molecular mechanisms of this compound are unknown. In-depth mechanistic studies are crucial to understand its therapeutic potential.

Future research into its anti-inflammatory effects should investigate its impact on key signaling pathways, such as:

NF-κB Pathway: Investigating whether this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, by preventing the phosphorylation of IκBα or the nuclear translocation of NF-κB subunits. nih.govmdpi.comnih.govclinicaleducation.orgresearchgate.net

MAPK Pathway: Assessing the compound's effect on mitogen-activated protein kinases (MAPKs) like p38, JNK, and ERK, which are critical in the production of pro-inflammatory cytokines.

COX Enzyme Inhibition: Determining if this compound directly inhibits cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. clinicaleducation.org

For its potential anticancer effects , research should focus on its ability to modulate pathways frequently dysregulated in cancer:

Apoptosis Induction: Determining if this compound can trigger programmed cell death by activating the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. This would involve measuring the activation of caspases and changes in the expression of Bcl-2 family proteins.

PI3K/Akt/mTOR Pathway: Investigating whether the compound can inhibit this critical cell survival and proliferation pathway, which is often hyperactivated in cancer. nih.govnih.govwikipedia.orgrockland.comglpbio.com

Cell Cycle Arrest: Analyzing the effect of this compound on the cell cycle to see if it causes arrest at specific checkpoints (e.g., G1/S or G2/M).

Exploration of New Biological Activities

The biological activity of this compound is largely unexplored. A close analog has shown activity against the yeast Candida albicans, suggesting antifungal potential. nih.gov A broad screening campaign is warranted to uncover new biological activities. nih.govnih.govmdpi.com This systematic evaluation should include assays for:

Antiviral Activity: Screening against a panel of viruses, including both enveloped and non-enveloped RNA and DNA viruses, to identify potential inhibitors of viral entry, replication, or egress. nih.govgenetex.comsciety.orgbiorxiv.org

Antiparasitic Activity: Testing against parasites responsible for major global diseases, such as Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania donovani (leishmaniasis). nih.govmdpi.comnih.gov

Enzyme Inhibition: Screening against a broad panel of clinically relevant enzymes (e.g., kinases, proteases, phosphatases) to identify specific molecular targets, which could reveal unexpected therapeutic applications.

Discovering novel activities would significantly broaden the translational prospects for this natural product.

Preclinical Development as a Research Probe or Lead Compound

Based on its unique structure and the bioactivity of related compounds, this compound is a promising candidate for preclinical development. The initial steps would involve standard preclinical safety and toxicology studies to establish a preliminary safety profile. ub.edunih.govpacificbiolabs.comlovelacebiomedical.org

Depending on the results of mechanistic and screening studies, two main translational paths could be pursued:

Development as a Research Probe: If this compound is found to be a potent and selective inhibitor of a specific molecular target, it could be developed into a chemical probe. rsc.orgyoutube.com This would involve creating derivatives to optimize its properties for use in cell biology to interrogate the function of its target protein, which is a valuable contribution to basic science research.

Development as a Lead Compound: If the compound demonstrates significant efficacy in a disease model with an acceptable safety window, it could serve as a lead compound for a drug discovery program. patsnap.comdanaher.combiobide.com This would entail a lead optimization phase, where medicinal chemists would synthesize analogs to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, with the ultimate goal of identifying a clinical candidate. nih.govnih.gov

This structured approach, from biosynthesis to preclinical evaluation, will be essential to fully explore and harness the potential of this compound.

Q & A

Basic: What methodologies are employed to isolate Xestodecalactone A from marine-derived fungi, and how are purity and structural integrity ensured during extraction?

This compound is isolated from fungal strains such as Penicillium cf. montanense cultured from marine sponges (e.g., Xestospongia exigua). The process involves:

- Fermentation : Culturing fungi in nutrient-rich media to induce metabolite production.

- Extraction : Using organic solvents (e.g., ethyl acetate) to separate lactones from culture filtrates.

- Chromatography : Purification via HPLC or column chromatography, with online HPLC-NMR and ESI-MS/MS for real-time structural tracking .

- Purity Validation : NMR spectroscopy, high-resolution mass spectrometry (HRMS), and comparative analysis with published spectral data to confirm identity and rule out contaminants .

Advanced: How can researchers address conformational flexibility challenges in the stereochemical determination of this compound?

The 10-membered macrolide core of this compound introduces conformational flexibility, complicating stereochemical assignments. Strategies include:

- ROESY/NOESY NMR : Identifying spatial correlations between protons to infer ring conformation.

- Quantum Chemical CD Calculations : Comparing experimental circular dichroism (CD) spectra with simulated spectra from multiple conformers.

- Diastereomeric Analogues : Contrasting data with structurally related compounds like Xestodecalactones B and C, which share the macrolide backbone but differ in stereochemistry at C-9 .

Basic: What standardized assays are used to evaluate the antimicrobial activity of this compound, and how are results contextualized against known antibiotics?

- Antifungal Assays : Disk diffusion or microdilution methods against Candida albicans, with MIC (minimum inhibitory concentration) values compared to fluconazole or amphotericin B .

- Bacterial Models : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains to assess broad-spectrum potential.

- Controls : Include solvent-only controls and reference antibiotics to validate assay conditions .

Advanced: What mechanistic approaches are used to study this compound's inhibitory effects on viral targets like SARS-CoV-2 NSP3?

- Molecular Docking : Simulating binding interactions between this compound and the NSP3 protein using software like AutoDock Vina, validated by comparative analysis with co-crystallized ligands (e.g., Ritonavir) .

- In Vitro Inhibition Assays : Measuring IC50 values in viral replication models, with Western blotting or qPCR to quantify viral load reduction.

- Structure-Activity Relationship (SAR) : Modifying the lactone ring or phenolic substituents to identify critical pharmacophores .

Basic: How is the stereochemistry of this compound derivatives (e.g., B and C) resolved, and what analytical tools are pivotal?

- Chiral Chromatography : Separating diastereomers using chiral stationary phases.

- NMR-Based Differentiation : Analyzing coupling constants (e.g., J values for vicinal protons) and NOE interactions to distinguish stereoisomers.

- X-ray Crystallography : Resolving absolute configuration when single crystals are obtainable .

Advanced: What synthetic challenges arise in the total synthesis of this compound, and how are macrocyclic ring closures optimized?

- Lactonization Strategies : Mitsunobu conditions or enzyme-mediated cyclization to form the 10-membered ring without epimerization.

- Retrosynthetic Planning : Breaking the macrolide into modular fragments (e.g., aromatic diol and hydroxy acid precursors) for stepwise assembly.

- Protecting Group Management : Selective deprotection of hydroxyl groups to avoid side reactions .

Basic: How should researchers handle contradictory bioactivity data between this compound and its analogs in published studies?

- Meta-Analysis : Systematically compare experimental conditions (e.g., assay type, concentration ranges, solvent systems) across studies.

- Dose-Response Curves : Re-evaluate activity thresholds using consistent protocols.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of disparities, considering biological replicates .

Advanced: What ecological hypotheses explain the production of this compound by sponge-associated fungi, and how are these tested?

- Symbiotic Defense Hypothesis : Test if the compound deters sponge pathogens via co-culture assays with marine bacteria or competing fungi.

- Metabolomic Profiling : Compare metabolite profiles of free-living vs. sponge-associated fungal strains to identify ecological triggers .

Basic: How are computational tools integrated into the study of this compound's physicochemical properties?

- LogP Prediction : Software like ChemAxon to estimate lipophilicity, guiding solvent selection for bioavailability studies.

- ADMET Profiling : In silico models (e.g., SwissADME) predict absorption, toxicity, and metabolic stability .

Advanced: What strategies optimize the yield of this compound in fungal cultures for large-scale research applications?

- Media Engineering : Varying carbon/nitrogen sources (e.g., glucose vs. glycerol) to enhance secondary metabolite production.

- Epigenetic Elicitors : Adding histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) to activate silent biosynthetic gene clusters.

- Bioreactor Scaling : Monitoring pH, aeration, and agitation in controlled fermenters to maximize titers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |